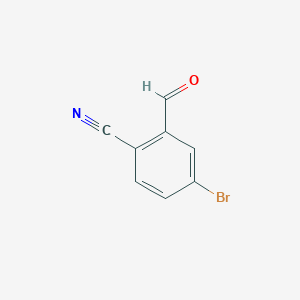

4-Bromo-2-formylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBKTVRLNPAITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621779 | |

| Record name | 4-Bromo-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713141-12-9 | |

| Record name | 4-Bromo-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 713141-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

4-Bromo-2-formylbenzonitrile, with the CAS number 713141-12-9, is a substituted aromatic compound containing a bromo, a formyl, and a nitrile functional group.[1] These groups dictate its chemical reactivity and physical characteristics.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₄BrNO | [1] |

| Molecular Weight | 210.03 g/mol | [1] |

| CAS Number | 713141-12-9 | [1] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not experimentally determined. For the related compound 4-bromobenzonitrile, the melting point is 110-115 °C. For 2-bromo-4-formylbenzonitrile, no experimental data is available. | [2] |

| Boiling Point | Not experimentally determined. For the related compound 4-bromobenzonitrile, the boiling point is 235-237 °C. | [3] |

| Solubility | No quantitative experimental data available. Expected to be soluble in common organic solvents. For the related compound 4-bromobenzonitrile, it is very slightly soluble in water (0.2g/L) and soluble in alcohol and ether. | [3] |

| Density | Not experimentally determined. | N/A |

Computed Physicochemical Properties

Computational models provide valuable estimates for the physicochemical properties of molecules where experimental data is lacking. The following data for this compound has been derived from computational chemistry predictions.

| Property | Computed Value | Source |

| Topological Polar Surface Area (TPSA) | 40.86 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.13328 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Experimental Protocols

For researchers seeking to experimentally determine the physical properties of this compound or similar novel compounds, the following detailed methodologies for key experiments are provided.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a crystalline solid's purity.[4] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[5]

Methodology:

-

Sample Preparation: The sample must be completely dry and in a fine powder form to ensure uniform heat transfer.[4] If necessary, grind the crystalline sample using a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed bottom of the tube on a hard surface to pack the solid to a height of 2-3 mm.[6]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the substance.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[7]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent. The presence of excess solid is essential to ensure that a saturated solution is formed at equilibrium.[7]

-

Equilibration: Seal the vial and place it in a shaker or agitator at a constant temperature. The system should be agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[7]

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored syringe filter (e.g., 0.22 µm).[8]

-

Concentration Analysis: The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Visualizations

To aid in the understanding of experimental and logical workflows, the following diagrams are provided.

Caption: Workflow for the synthesis and physical characterization of a novel compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromobenzonitrile | 623-00-7 [chemicalbook.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chm.uri.edu [chm.uri.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. materialneutral.info [materialneutral.info]

"4-Bromo-2-formylbenzonitrile" chemical structure and IUPAC name

This document provides a comprehensive technical overview of 4-Bromo-2-formylbenzonitrile, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. The guide covers the compound's chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its preparation.

Chemical Structure and IUPAC Name

The formal IUPAC name for the compound is This compound . Its chemical structure consists of a benzene ring substituted with a nitrile group at position 1, a formyl (aldehyde) group at position 2, and a bromine atom at position 4.

Physicochemical and Computational Data

The key properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including reaction setup, purification, and storage.

| Property | Value | Reference(s) |

| CAS Number | 713141-12-9 | [1][2] |

| Molecular Formula | C₈H₄BrNO | [1][2] |

| Molecular Weight | 210.03 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| SMILES | BrC1=CC(C=O)=C(C=C1)C#N | [1] |

| Topological Polar Surface Area (TPSA) | 40.86 Ų | [1] |

| logP (octanol-water partition coefficient) | 2.13328 | [1] |

| Storage Conditions | 4°C, stored under a dry, inert atmosphere (e.g., nitrogen) | [1] |

Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of this compound.

This protocol describes a plausible synthetic route adapted from a general procedure for preparing similar brominated benzonitriles.[3] The synthesis involves the diazotization of an aniline precursor followed by a copper(I) bromide-catalyzed substitution.

Materials:

-

3-Amino-4-cyanobenzaldehyde (or a suitable protected precursor)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization: Dissolve the starting aniline (1.0 eq) in concentrated HCl. Cool the stirred solution to 0-5°C using an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.[3]

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.4 eq) in concentrated HCl, also cooled to 0°C.[3] Slowly pour the cold diazonium salt solution into the stirred CuBr solution.

-

Reaction Progression: Allow the reaction mixture to stir for 2 hours, gradually warming to room temperature.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Pour the reaction mixture into ice water and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with saturated aqueous NaHCO₃ solution and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a solvent system such as petroleum ether:ethyl acetate, to afford the pure this compound.[3]

Structural confirmation is critical and is typically achieved using NMR spectroscopy. The following is a standard protocol for sample preparation.[4]

Materials:

-

Synthesized this compound (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tube

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of the chosen deuterated solvent inside a clean NMR tube.[4]

-

Internal Standard: Add a small drop of TMS to the solution to serve as the internal reference (δ = 0.00 ppm).

-

Mixing: Cap the NMR tube securely and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Data Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. The resulting spectra should be analyzed for chemical shifts, integration, and coupling patterns to confirm the structure of this compound.

Synthesis and Purification Workflow

The logical flow of the synthesis and purification process is visualized below. This diagram outlines the major steps from the starting material to the final, characterized product.

References

An In-depth Technical Guide to 4-Bromo-2-formylbenzonitrile (CAS No. 713141-12-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-formylbenzonitrile, a key aromatic building block in organic synthesis. This document details its physicochemical properties, plausible synthetic routes, reactivity profile, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Computational Data

This compound is a trifunctional aromatic compound possessing a bromo, a formyl (aldehyde), and a nitrile group. These functional groups provide a versatile platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 713141-12-9 | [1] |

| Molecular Formula | C₈H₄BrNO | [1] |

| Molecular Weight | 210.03 g/mol | [1] |

| Appearance | White to light-red or orange solid | |

| Melting Point | 55-58 °C (Predicted based on analogous compounds) | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl acetate. | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | 4°C, stored under a nitrogen atmosphere | [1] |

Table 2: Computational Chemistry Data

| Parameter | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 40.86 Ų | [1] |

| LogP | 2.13328 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established organic chemistry transformations. A common strategy involves the oxidation of the corresponding methyl group of a precursor.

Proposed Synthesis Workflow

A logical synthetic pathway starts from 4-Bromo-2-methylbenzonitrile. The methyl group can be selectively oxidized to an aldehyde to yield the target compound.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Oxidation of 4-Bromo-2-methylbenzonitrile (Generalized)

Materials:

-

4-Bromo-2-methylbenzonitrile

-

Selenium dioxide (SeO₂) or Manganese dioxide (MnO₂)

-

Dioxane or other suitable high-boiling solvent

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-methylbenzonitrile (1 equivalent) in dioxane.

-

Addition of Oxidizing Agent: Add a suitable oxidizing agent, such as selenium dioxide (1.1 equivalents), to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts (e.g., selenium metal).

-

Extraction: Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity and Chemical Profile

The chemical behavior of this compound is dictated by its three key functional groups: the aryl bromide, the aldehyde, and the nitrile. This trifunctional nature allows for a wide range of selective chemical modifications.

Reactivity of Functional Groups

-

Aryl Bromide: The carbon-bromine bond is a versatile handle for various cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Buchwald-Hartwig amination, and cyanation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

-

Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and hydrazones. It can also participate in condensation reactions like the Wittig and Knoevenagel reactions.

-

Nitrile Group: The cyano group is a stable functional group that can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine or participate in cycloaddition reactions.[3]

Caption: Reactivity profile of this compound.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~8.1 | d | 1H | H adjacent to CHO |

| Aromatic | ~7.9 | dd | 1H | H between Br and CN |

| Aromatic | ~7.8 | d | 1H | H adjacent to Br |

| Aldehyde | ~10.1 | s | 1H | -CHO |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Aldehyde | ~190 | -CHO |

| Aromatic | ~138-125 | Ar-C |

| Aromatic | ~135 | Ar-C-Br |

| Aromatic | ~133 | Ar-C-CHO |

| Aromatic | ~117 | Ar-C-CN |

| Nitrile | ~115 | -CN |

Note: Predicted chemical shifts are based on the analysis of similar substituted benzonitriles and benzaldehydes. Actual values may vary depending on the solvent and experimental conditions.[4]

Applications in Drug Discovery and Development

Halogenated benzonitriles are important structural motifs in many pharmaceutical compounds. The presence of the bromine atom and the nitrile group in this compound makes it a valuable intermediate for the synthesis of bioactive molecules. Analogous compounds, such as 4-bromo-2-chlorobenzonitrile, have been utilized as key intermediates in the development of anticancer agents and central nervous system (CNS) drugs.[5][6]

The versatile reactivity of this compound allows for its incorporation into diverse molecular scaffolds, making it a target for medicinal chemists in the synthesis of novel therapeutic agents. The aryl bromide functionality is particularly useful for late-stage functionalization in drug discovery projects, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Safety and Handling

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of 4-Bromo-2-formylbenzonitrile from 4-Bromotoluene: An In-depth Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive guide for the multi-step synthesis of 4-Bromo-2-formylbenzonitrile, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 4-bromotoluene. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug development. It outlines a reliable four-stage synthetic pathway, providing detailed experimental protocols, tabulated quantitative data for each step, and visualizations of the overall workflow and key reaction mechanisms.

The described synthetic route is a robust sequence involving nitration, reduction, cyanation via the Sandmeyer reaction, and a final two-step benzylic oxidation to yield the target aldehyde.

Overall Synthetic Pathway

The conversion of 4-bromotoluene to this compound is accomplished through the four distinct stages detailed below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for each stage of the synthesis are provided below. All operations involving hazardous reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Nitration of 4-Bromotoluene

This step introduces a nitro group at the ortho-position to the methyl group, guided by the activating effect of the methyl substituent.

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-salt bath, add 4-bromotoluene (1.0 eq).

-

Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while maintaining the internal temperature below 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.5 eq) in a separate flask, pre-cooled to 0 °C.

-

Add the cold nitrating mixture dropwise to the stirred solution of 4-bromotoluene over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Dry the crude 4-bromo-2-nitrotoluene, which can be further purified by recrystallization from ethanol.

Stage 2: Reduction of 4-Bromo-2-nitrotoluene

The nitro group of 4-bromo-2-nitrotoluene is reduced to a primary amine, yielding 5-bromo-2-methylaniline.

Methodology:

-

Place granulated tin (Sn, ~2.5 eq) in a round-bottom flask fitted with a reflux condenser.

-

Add a solution of 4-bromo-2-nitrotoluene (1.0 eq) in ethanol.

-

Add concentrated hydrochloric acid (HCl, ~5.0 eq) portion-wise through the condenser. An exothermic reaction will commence.

-

After the initial vigorous reaction subsides, heat the mixture under reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully add a concentrated sodium hydroxide (NaOH) solution until the mixture is strongly alkaline to precipitate the tin hydroxides.

-

Perform steam distillation on the alkaline mixture to isolate the volatile 5-bromo-2-methylaniline.

-

Alternatively, the product can be extracted from the basified mixture with diethyl ether or ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude amine.

Stage 3: Sandmeyer Reaction to form 4-Bromo-2-methylbenzonitrile

The amino group of 5-bromo-2-methylaniline is converted to a nitrile via a diazonium salt intermediate.[1] This is a classic Sandmeyer reaction.[2]

Methodology:

-

Diazotization: Dissolve 5-bromo-2-methylaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~3.0 eq). Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature strictly below 5 °C. Stir for an additional 20-30 minutes after addition.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, ~1.2 eq) and sodium cyanide (NaCN, ~1.2 eq) in water. Warm the solution gently to ensure dissolution and then cool to room temperature.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, heat the mixture gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Wash the combined organic extracts with aqueous NaOH and then with water, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

The crude 4-bromo-2-methylbenzonitrile can be purified by vacuum distillation or column chromatography.

Stage 4: Benzylic Oxidation to this compound

This transformation is achieved in a two-step sequence: radical bromination of the benzylic methyl group followed by conversion of the resulting benzyl bromide into the aldehyde using the Sommelet reaction.[3]

Step 4a: Radical Bromination of 4-Bromo-2-methylbenzonitrile

-

Dissolve 4-bromo-2-methylbenzonitrile (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.

-

Add N-bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).[4]

-

Heat the mixture to reflux while irradiating with a UV lamp (or a standard 100W incandescent bulb) to initiate the reaction.

-

Maintain reflux for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield crude 4-bromo-2-(bromomethyl)benzonitrile, which can be used in the next step without further purification.

Step 4b: Sommelet Reaction

-

Dissolve the crude 4-bromo-2-(bromomethyl)benzonitrile (1.0 eq) in a suitable solvent like chloroform or acetic acid.

-

Add hexamine (hexamethylenetetramine, ~1.2 eq) to the solution and stir the mixture. A quaternary ammonium salt will precipitate.

-

After stirring for several hours, add water to the reaction mixture and heat under reflux for 1-2 hours to hydrolyze the intermediate.

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following tables summarize the key reactants, products, and typical quantitative parameters for each stage of the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

Table 1: Synthesis of 4-Bromo-2-nitrotoluene

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromotoluene |

| Key Reagents | HNO₃, H₂SO₄ |

| Product | 4-Bromo-2-nitrotoluene |

| Typical Yield | 75-85% |

| Reaction Temp. | 0-10 °C |

| Reaction Time | 2-3 hours |

Table 2: Synthesis of 5-Bromo-2-methylaniline

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromo-2-nitrotoluene |

| Key Reagents | Sn, HCl |

| Product | 5-Bromo-2-methylaniline |

| Typical Yield | 80-90% |

| Reaction Temp. | Reflux |

| Reaction Time | 1-2 hours |

Table 3: Synthesis of 4-Bromo-2-methylbenzonitrile

| Parameter | Value |

|---|---|

| Starting Material | 5-Bromo-2-methylaniline |

| Key Reagents | NaNO₂, HBr, CuCN |

| Product | 4-Bromo-2-methylbenzonitrile |

| Typical Yield | 65-75% |

| Reaction Temp. | 0-5 °C (Diazotization) |

| Reaction Time | 2-3 hours |

Table 4: Synthesis of this compound

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromo-2-methylbenzonitrile |

| Key Reagents | NBS, AIBN (Step 4a); Hexamine, H₂O (Step 4b) |

| Product | This compound |

| Typical Yield | 50-65% (over two steps) |

| Reaction Temp. | Reflux |

| Reaction Time | 4-6 hours (total) |

Reaction Mechanism Visualization

The Sandmeyer reaction is a critical transformation in this synthetic sequence. Its mechanism involves the formation of a diazonium ion followed by a copper-catalyzed single-electron transfer (SET) process.

Caption: Mechanism of the copper(I)-catalyzed Sandmeyer cyanation reaction.

Conclusion

This technical guide details a robust and reproducible multi-step synthesis for producing this compound from 4-bromotoluene. The four-stage process, involving nitration, nitro-group reduction, Sandmeyer cyanation, and benzylic oxidation, utilizes well-established chemical transformations. The provided protocols and quantitative data serve as a valuable resource for researchers in pharmaceutical and chemical development, enabling the efficient synthesis of this important chemical intermediate.

References

Spectroscopic Profile of 4-Bromo-2-formylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-formylbenzonitrile (CAS No. 713141-12-9). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This information is intended to serve as a valuable reference for the identification, characterization, and utilization of this compound in research and development.

Compound Overview

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₄BrNO

-

Molecular Weight: 210.03 g/mol

-

Synonyms: 5-Bromo-2-cyanobenzaldehyde[1]

The structure of this compound, characterized by a benzene ring substituted with a bromine atom, a formyl group, and a nitrile group, suggests a unique spectroscopic fingerprint that is critical for its unambiguous identification.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, including brominated benzaldehydes and benzonitriles, and are guided by established principles of spectroscopic interpretation.

¹H NMR (Proton NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~10.2 | s | - | 1H | H-C=O (Aldehyde) |

| ~8.1 | d | ~2.0 | 1H | Ar-H (ortho to CN, meta to Br) |

| ~7.9 | dd | ~8.0, ~2.0 | 1H | Ar-H (meta to CN, meta to CHO) |

| ~7.8 | d | ~8.0 | 1H | Ar-H (ortho to Br, meta to CHO) |

Rationale for Prediction: The aldehydic proton is expected to be the most deshielded, appearing as a singlet around 10.2 ppm. The aromatic protons will exhibit splitting patterns based on their coupling with neighboring protons. The proton ortho to the electron-withdrawing nitrile group is predicted to be the most downfield of the aromatic signals. The other two aromatic protons will show doublet and doublet of doublets splitting, respectively, due to ortho and meta coupling.

¹³C NMR (Carbon NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (Aldehyde) |

| ~140 | Ar-C (ipso to CHO) |

| ~138 | Ar-C (ortho to CN, meta to Br) |

| ~135 | Ar-C (ortho to Br, meta to CHO) |

| ~132 | Ar-C (meta to CN, meta to CHO) |

| ~128 | Ar-C (ipso to Br) |

| ~117 | C≡N (Nitrile) |

| ~115 | Ar-C (ipso to CN) |

Rationale for Prediction: The carbonyl carbon of the aldehyde will be the most downfield signal. The aromatic carbons will have chemical shifts influenced by the electronic effects of the three different substituents. The carbon attached to the bromine atom and the carbon of the nitrile group will have characteristic chemical shifts. The remaining aromatic carbon signals are predicted based on additive substituent effects.

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~2230 | Strong | C≡N stretch (Nitrile) |

| ~1700 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1200 | Medium | C-H in-plane bend |

| ~850 | Strong | C-H out-of-plane bend (isolated H) |

| ~750 | Strong | C-Br stretch |

Rationale for Prediction: The IR spectrum is expected to show characteristic absorption bands for the nitrile (C≡N) and aldehyde (C=O and C-H) functional groups. The aromatic ring will exhibit C-H and C=C stretching vibrations. The C-Br stretch will appear in the fingerprint region.

MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 211/209 | High | [M]⁺ (Molecular ion peak, isotopic pattern for Br) |

| 210/208 | Moderate | [M-H]⁺ |

| 182/180 | Moderate | [M-CHO]⁺ |

| 102 | Moderate | [M-Br-CO]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Rationale for Prediction: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) and a formyl radical ([M-CHO]⁺). Further fragmentation can lead to the loss of bromine and carbon monoxide.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

Spectral Width: 16 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Spectral Width: 240 ppm

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Detector: Deuterated triglycine sulfate (DTGS)

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-300

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum.

-

The data system will plot the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Visualizations

The following diagrams illustrate the relationships between the functional groups and their expected spectroscopic signals, as well as a general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: Molecular structure and its correlation with key spectroscopic signals.

References

Solubility of "4-Bromo-2-formylbenzonitrile" in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-formylbenzonitrile in common organic solvents. Understanding the solubility characteristics of this compound is crucial for its effective use in organic synthesis, purification processes, and various applications within drug discovery and development. This document outlines predicted solubility based on the compound's structural features, details standard experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Core Compound Properties

Before delving into its solubility, a summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 713141-12-9 |

| Molecular Formula | C₈H₄BrNO |

| Molecular Weight | 210.03 g/mol |

| Appearance | Solid (predicted) |

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility. It is imperative for researchers to experimentally verify these predictions.

| Solvent | Predicted Solubility | Rationale |

| Protic Polar Solvents | ||

| Methanol | Soluble | The polar hydroxyl group of methanol can interact with the polar nitrile and aldehyde groups of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity should facilitate the dissolution of this compound. |

| Aprotic Polar Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent. |

| Acetonitrile | Soluble | The polarity of acetonitrile should allow for good solubility. |

| Acetone | Soluble | The ketone group in acetone can interact with the polar functionalities of the solute. |

| Nonpolar Solvents | ||

| Toluene | Sparingly Soluble to Insoluble | The largely nonpolar nature of toluene may not effectively solvate the polar groups of the molecule. |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar compound. |

| Diethyl Ether | Sparingly Soluble | While having some polar character, the overall nonpolar nature of diethyl ether may limit solubility. |

| Chlorinated Solvents | ||

| Dichloromethane (DCM) | Soluble | The moderate polarity of DCM often allows it to dissolve a broad range of organic compounds. |

| Chloroform | Soluble | Similar to DCM, chloroform is a versatile solvent for many organic solids. |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has stabilized.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

This guide provides a foundational understanding of the likely solubility of this compound and a robust methodology for its experimental determination. For any application, it is strongly recommended that researchers perform their own solubility tests to obtain precise and reliable data.

Navigating the Reactivity of the Aldehyde Group in 4-Bromo-2-formylbenzonitrile: A Technical Guide for Synthetic Chemists

For Immediate Release

This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde functional group in 4-Bromo-2-formylbenzonitrile, a versatile trifunctional building block with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic handles of this molecule.

Introduction: A Molecule of Strategic Importance

This compound is a substituted benzonitrile featuring a bromine atom, a formyl (aldehyde) group, and a nitrile group. This unique arrangement of functional groups offers orthogonal reactivity, allowing for selective chemical transformations at each site. The aldehyde group, in particular, serves as a gateway for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a crucial component for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitrile and bromine substituents is anticipated to enhance the electrophilicity of the aldehyde carbon, rendering it highly susceptible to nucleophilic attack.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and computational data for this compound is presented in the table below. While specific experimental spectroscopic data for this exact molecule is not widely published, characteristic spectral features can be predicted based on analogous compounds.

| Property | Value |

| Molecular Formula | C₈H₄BrNO |

| Molecular Weight | 210.03 g/mol |

| CAS Number | 713141-12-9 |

| Appearance | Expected to be a solid |

| Topological Polar Surface Area (TPSA) | 40.86 Ų |

| logP | 2.13328 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Predicted Spectroscopic Data:

-

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). Aromatic protons will exhibit complex splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbonyl carbon of the aldehyde will likely resonate in the range of 190-200 ppm.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde is anticipated around 1700 cm⁻¹. The C≡N stretch of the nitrile group will appear in the region of 2220-2240 cm⁻¹.

Reactivity of the Aldehyde Group: Key Transformations

The aldehyde functionality in this compound is a versatile handle for a variety of organic transformations. Based on the reactivity of structurally similar aromatic aldehydes, the following reactions are of primary importance.

Condensation Reactions

The aldehyde group readily undergoes condensation reactions with nucleophiles containing active methylene groups or primary amines. These reactions are fundamental for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. This reaction is a powerful tool for C-C bond formation. While a specific protocol for this compound is not available, a general procedure can be adapted from the reaction with 4-Bromo-2-hydroxybenzaldehyde.

Hypothetical Experimental Protocol (Adapted):

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene), add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq).

-

Add a catalytic amount of a weak base (e.g., piperidine, triethylamine).

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated by filtration or extraction after an appropriate work-up procedure.

Logical Workflow for Knoevenagel Condensation:

Caption: A generalized workflow for the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide would lead to the corresponding substituted styrene derivative, a valuable intermediate in medicinal chemistry.[1] A general protocol can be adapted from procedures for similar benzaldehydes.

Hypothetical Experimental Protocol (Adapted):

-

Prepare the phosphorus ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) under an inert atmosphere.

-

To the resulting ylide solution, add a solution of this compound (1.0 eq) in the same solvent.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by TLC.

-

After completion, the reaction is quenched, and the product is isolated and purified, often by column chromatography to remove the triphenylphosphine oxide byproduct.

Logical Workflow for Wittig Reaction:

Caption: A generalized workflow for the Wittig reaction.

Application in Heterocyclic Synthesis: The Gateway to Quinazolines

A significant application of o-formylbenzonitriles is in the synthesis of quinazoline derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. While direct examples using this compound are scarce in the literature, the general synthetic strategy involves the reaction of the o-formylbenzonitrile with an amine or an ammonia source.

The reaction likely proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization onto the nitrile group. Subsequent tautomerization would yield the aromatic quinazoline ring system. The bromine atom at the 4-position remains available for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse libraries of substituted quinazolines.

Proposed Synthetic Pathway to Quinazolines:

References

Reactivity of the Nitrile Group in 4-Bromo-2-formylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the nitrile group in the bifunctional aromatic compound, 4-Bromo-2-formylbenzonitrile. This molecule serves as a versatile building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. The presence of three distinct functional groups—a nitrile, a formyl group, and a bromine atom—on the benzene ring allows for a diverse range of chemical transformations. This guide will focus on the chemical behavior of the nitrile moiety, offering insights into its synthetic utility.

Core Reactivity of the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of both the nitrile itself and the adjacent formyl group, which can impact the electron density of the aromatic ring and the susceptibility of the nitrile carbon to nucleophilic attack. The primary reactions involving the nitrile group include hydrolysis, reduction, and cycloaddition reactions.

Chemical Properties Overview

| Property | Description | Reference |

| Molecular Formula | C₈H₄BrNO | |

| Molecular Weight | 210.03 g/mol | |

| CAS Number | 713141-12-9 | |

| Appearance | White or very pale yellow solid (inferred) | [1] |

| Solubility | Soluble in common organic solvents (inferred) | [1] |

Key Reactions of the Nitrile Group

The nitrile functionality in this compound can be strategically manipulated to yield a variety of important chemical entities.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. This transformation is fundamental in organic synthesis for the introduction of carboxylic acid functionalities.

Reaction Scheme:

This compound → 4-Bromo-2-formylbenzamide → 4-Bromo-2-formylbenzoic acid

Quantitative Data (Representative)

| Reaction | Reagents and Conditions | Yield (%) | Reference |

| Nitrile to Carboxylic Acid | 35% HCl, 60-90°C | High (inferred) | [2] |

| Nitrile to Carboxylic Acid | NaOH, H₂O, reflux | High (inferred) | [3] |

Experimental Protocol: Hydrolysis of this compound to 4-Bromo-2-formylbenzoic Acid (Generalized)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Reagent Addition: Add a 1:1 mixture of concentrated hydrochloric acid and water.

-

Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using various reducing agents, most commonly lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction is crucial for introducing an aminomethyl group, a common pharmacophore in drug molecules.

Reaction Scheme:

This compound → (4-Bromo-2-formylphenyl)methanamine

Quantitative Data (Representative)

| Reagent | Solvent | Temperature | Yield (%) | Reference |

| LiAlH₄ | Diethyl ether or THF | 0°C to reflux | Good to excellent (inferred) | [4] |

| H₂/Raney Nickel | Methanol/Ammonia | Room temperature to 50°C | Good to excellent (inferred) | [4] |

Experimental Protocol: Reduction of this compound to (4-Bromo-2-formylphenyl)methanamine (Generalized)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or THF.

-

Reagent Addition: A solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is added dropwise at 0°C.

-

Reaction: The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Cycloaddition Reactions for Heterocycle Synthesis

The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. For instance, it can react with azides to form tetrazoles or be converted to a nitrile oxide for [3+2] cycloaddition reactions with alkenes or alkynes to yield isoxazolines or isoxazoles, respectively. These heterocyclic motifs are prevalent in many pharmaceutical compounds.

Reaction Scheme (Hypothetical for Tetrazole Formation):

This compound + NaN₃ → 5-(4-Bromo-2-formylphenyl)-1H-tetrazole

Quantitative Data (Representative for Tetrazole Synthesis)

| Reagent | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| NaN₃ | ZnCl₂ or NH₄Cl | DMF or Toluene | 80-120°C | Good to excellent (inferred) | General Knowledge |

Experimental Protocol: Synthesis of 5-(4-Bromo-2-formylphenyl)-1H-tetrazole (Generalized)

-

Reaction Setup: In a round-bottom flask, a mixture of this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.0 eq) in DMF is prepared.

-

Reaction: The mixture is heated to 120°C and stirred for 12-24 hours. Reaction progress is monitored by TLC.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and poured into acidic water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization.

Role in Drug Development and Signaling Pathways

Substituted benzonitriles are recognized as important pharmacophores in modern drug discovery. The nitrile group can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl group with biological targets.[5] This property has been exploited in the design of various enzyme inhibitors.

While specific signaling pathways involving this compound are not explicitly documented in the available literature, its structural motifs are present in molecules targeting key pathways in cancer and inflammatory diseases. For instance, substituted benzonitriles are found in a number of kinase inhibitors.[6][7] Kinases are crucial components of signaling cascades that regulate cell growth, proliferation, and differentiation. Aberrant kinase activity is a hallmark of many cancers.

Hypothetical Signaling Pathway Involvement:

Based on the structural features of this compound, it could serve as a scaffold for the development of inhibitors targeting protein kinases, such as those in the MAPK/ERK or PI3K/Akt signaling pathways, which are frequently dysregulated in cancer. The nitrile group could potentially interact with key amino acid residues in the ATP-binding pocket of a kinase.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Workflows

The synthesis of derivatives from this compound typically follows a logical workflow from the starting material to the final, purified product.

Caption: A generalized experimental workflow.

Conclusion

This compound is a valuable synthetic intermediate with a highly versatile nitrile group. The ability to transform this nitrile into carboxylic acids, primary amines, or various heterocyclic systems through hydrolysis, reduction, and cycloaddition reactions, respectively, makes it a powerful tool for the synthesis of complex organic molecules. Its structural similarity to known kinase inhibitors suggests its potential as a scaffold in the development of novel therapeutics. Further research into the specific reaction conditions and biological activities of derivatives of this compound is warranted to fully exploit its synthetic and medicinal potential.

References

- 1. Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]

- 3. Solved 2.1 Predict the product formed in each of the | Chegg.com [chegg.com]

- 4. 2-Bromo-4-formylbenzonitrile | C8H4BrNO | CID 53425519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage conditions for "4-Bromo-2-formylbenzonitrile"

An In-depth Technical Guide on the Stability and Storage of 4-Bromo-2-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound is a substituted aromatic compound featuring a nitrile, a bromo, and a formyl (aldehyde) functional group. Its utility as a building block in the synthesis of complex organic molecules, particularly in pharmaceutical research and development, makes understanding its stability and proper handling critical. The presence of a reactive aldehyde group, in particular, dictates the necessary storage conditions to ensure the compound's integrity and prevent degradation over time. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and protocols for assessing its purity.

Chemical Stability Profile

The stability of this compound is largely governed by its functional groups. While the aromatic ring, nitrile, and bromo groups are relatively stable under standard conditions, the aldehyde group is susceptible to degradation.

-

Oxidation: The primary degradation pathway for this compound is the oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH). This reaction can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities.

-

General Chemical Stability: A Safety Data Sheet (SDS) indicates that the product is chemically stable under standard ambient conditions at room temperature.[1] However, for long-term storage and to preserve high purity, more stringent conditions are universally recommended by suppliers.

Incompatible materials to avoid include strong oxidizing agents, which can readily react with the aldehyde functionality.[2]

Recommended Storage Conditions

To mitigate degradation and ensure the long-term viability of the compound, specific storage conditions are essential. Data from multiple chemical suppliers consistently point to a set of best practices for maintaining the quality of this compound, which is typically an off-white to light yellow solid.[3]

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale | Source(s) |

| Temperature | 2°C to 8°C | Refrigeration slows down the rate of chemical degradation, primarily oxidation. | [3][4] |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | An inert atmosphere displaces oxygen, directly preventing the oxidation of the sensitive aldehyde group. | [3][5] |

| Container | Tightly sealed in a suitable container | Prevents exposure to atmospheric moisture and oxygen. | [2][6] |

| Environment | Keep in a dry, cool, and well-ventilated place | Minimizes exposure to moisture and heat, which can accelerate degradation. | [2] |

Experimental Protocol for Stability Assessment

To ensure the purity of this compound, especially for sensitive applications, a periodic stability assessment is recommended.

Objective: To determine the purity of this compound and identify the presence of any significant degradation products over time.

Methodology: High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation:

-

Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions to create a calibration curve.

-

-

Sample Preparation:

-

Prepare a sample of the stored this compound at the same concentration as the primary standard.

-

-

HPLC Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Inject the standard solutions to establish the calibration curve and determine the retention time of the main peak.

-

Inject the test sample.

-

Analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

-

Analysis:

-

Compare the purity of the stored sample against its initial purity (if known) or the supplier's specification (often ≥96-97%).[5]

-

The appearance of new peaks, particularly at earlier retention times (more polar), may indicate the formation of the carboxylic acid degradation product.

-

Visualized Workflows

Logical Workflow for Handling and Storage

This diagram outlines the decision-making process from receiving the chemical to its use, incorporating necessary stability and storage checks.

Caption: Recommended workflow for handling, storing, and verifying the stability of this compound.

References

The Emergence of a Key Building Block: A Technical Guide to 4-Bromo-2-formylbenzonitrile

For Immediate Release

This technical guide provides an in-depth overview of the discovery and first synthesis of 4-Bromo-2-formylbenzonitrile, a crucial intermediate for researchers, scientists, and professionals in drug development. This document outlines the synthetic protocols, quantitative data, and the role of this compound in the synthesis of targeted therapeutic agents.

Core Compound Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value |

| CAS Number | 713141-12-9 |

| Molecular Formula | C₈H₄BrNO |

| Molecular Weight | 210.03 g/mol |

| IUPAC Name | This compound |

| Physical Appearance | White solid |

First Documented Synthesis

The first detailed synthesis of this compound is documented in patent literature, specifically in the context of developing novel Bruton's tyrosine kinase (BTK) inhibitors. The synthesis involves the hydrolysis of a dibromomethyl precursor.

Experimental Protocol: Synthesis of this compound[1]

Starting Material: 4-bromo-2-(dibromomethyl)benzonitrile

Reagents and Solvents:

-

Acetonitrile (MeCN)

-

Silver nitrate (AgNO₃)

-

Water (H₂O)

-

Dichloromethane (DCM)

Procedure:

-

A solution of 4-bromo-2-(dibromomethyl)benzonitrile (28 g, 79.3 mmol, 1.0 eq.) in acetonitrile (105 mL) was prepared.

-

A solution of silver nitrate (54 g, 317 mmol) in water (35 mL) was added to the first solution.

-

The resulting mixture was stirred at 90 °C for 30 minutes.

-

The mixture was then filtered, and the filter cake was washed several times with dichloromethane.

-

The filtrate was collected and concentrated to yield this compound.

Quantitative Data:

| Product | Yield | 1H NMR Data (400 MHz, CDCl₃) δ |

| This compound | 66% | 10.29 (s, 1H), 8.16 (d, J = 2.0 Hz, 1H), 7.87 (dd, J = 8.4 Hz, 2.0 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H) |

Synthetic Utility and Further Reactions

This compound serves as a versatile starting material in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. One such application involves the reduction of the formyl group.

Experimental Protocol: Reduction of this compound

In the synthesis of small molecule inhibitors of ALK2, a serine/threonine kinase, this compound undergoes reduction of its aldehyde functional group.

Starting Material: this compound

Reagents and Solvents:

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

A solution of this compound (630 mg, 3.00 mmol) in methanol (7.5 mL) was cooled in an ice bath.

-

Sodium borohydride (125 mg, 3.30 mmol) was added to the solution.

-

The reaction mixture was stirred for one hour at 0 °C.

-

The reaction was quenched by the addition of water (20 mL).

-

Volatiles were removed under reduced pressure.

-

The aqueous layer was extracted with ethyl acetate (3 x 50 mL).

-

The combined organic fractions were washed with brine, dried over Na₂SO₄, and concentrated to yield the reduced product.

Application in Drug Discovery: Targeting Kinase Signaling

This compound is a key intermediate in the synthesis of inhibitors targeting various kinases, which are pivotal in cellular signaling pathways implicated in diseases such as cancer and autoimmune disorders. Notably, it has been utilized in the creation of Bruton's tyrosine kinase (BTK) inhibitors and c-MYC mRNA translation modulators.

Logical Workflow for Synthesis of Kinase Inhibitors

Caption: Synthetic workflow from precursor to a final pharmaceutical ingredient.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Caption: Simplified BTK signaling pathway and the point of inhibition.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a versatile and efficient route to a wide array of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceuticals, agrochemicals, and functional materials.

These application notes provide a detailed overview of the use of 4-Bromo-2-formylbenzonitrile as a substrate in Suzuki-Miyaura cross-coupling reactions. This trifunctional molecule, possessing a bromo leaving group, a directing formyl group, and a nitrile moiety, serves as a valuable building block for the synthesis of complex substituted biaryl-2-carbonitriles. The presence of the ortho-formyl group can influence the reactivity of the aryl bromide and may require careful optimization of reaction conditions to achieve high yields.

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

While specific data for a wide range of Suzuki-Miyaura reactions involving this compound is not extensively documented in publicly available literature, the following tables provide representative data for the coupling of the closely related substrate, 4-bromobenzonitrile, with various arylboronic acids. These examples serve as a strong predictive framework for the expected outcomes with this compound, though optimization may be necessary to account for the electronic and steric effects of the ortho-formyl group.

Table 1: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid under Various Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |

| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 8 | 92 |

| 4 | Pd/C (5) | - | K₂CO₃ | Ethanol/H₂O | 80 | 24 | 78 |

Data is illustrative and based on reactions with 4-bromobenzonitrile. Yields are approximate and may vary.

Table 2: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 97 |

| 2 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 89 |

| 4 | 4-Formylphenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 97[1] |

Data is illustrative and based on reactions with 4-bromobenzonitrile. Yields are approximate and may vary.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific boronic acid partner.

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 10 mL)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-formylbenzonitrile.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.3 mmol, 1.3 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

-

Degassed solvent (e.g., Ethanol/H₂O, 1:1 v/v, 4 mL)

-

Microwave reaction vial with a magnetic stir bar

Procedure:

-

Into a microwave reaction vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

-

Add the degassed solvent to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant power and temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate, 15 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-